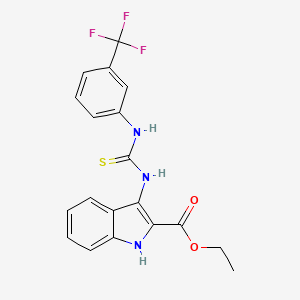![molecular formula C22H18N2O3S B2403486 N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-dimethoxybenzamide CAS No. 477570-04-0](/img/structure/B2403486.png)
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-dimethoxybenzamide” is a compound that belongs to the benzothiazole class . Benzothiazole derivatives have been extensively studied for their diverse biological activities, including anti-tubercular properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been studied extensively. The structure-activity relationships of new benzothiazole derivatives have been discussed along with molecular docking studies .Chemical Reactions Analysis
Benzothiazole derivatives undergo various chemical reactions. For instance, they can be synthesized through diazo-coupling, Knoevenagel condensation, Biginelli reaction, and other methods .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary. For instance, one derivative, N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide, is a white solid with a melting point of 170-172°C .Aplicaciones Científicas De Investigación
Antibacterial Activity
Benzothiazole derivatives have shown significant antibacterial activities against various bacterial strains such as Escherichia coli, Proteus species, Staphylococcus aureus, and Pseudomonas aeruginosa . The antibacterial properties make them potential candidates for the development of new antibiotics.
Antifungal Activity
Benzothiazole derivatives have also demonstrated antifungal properties . This makes them useful in the treatment of various fungal infections.
Antioxidant Activity
These compounds have been found to possess antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antimicrobial Activity
Benzothiazole derivatives have shown antimicrobial activities . This means they have the potential to kill or inhibit the growth of microorganisms, which can be useful in the treatment of various infections.
Antiproliferative Activity
They have demonstrated antiproliferative activities , which means they can inhibit cell growth. This property is particularly useful in the field of oncology for the treatment of various types of cancer.
Anticonvulsant Activity
Benzothiazole derivatives have shown anticonvulsant activities . This makes them potential candidates for the development of new drugs for the treatment of epilepsy and other seizure disorders.
Anti-Tubercular Activity
Recent advances in the synthesis of new benzothiazole-based anti-tubercular compounds have shown better inhibition potency against M. tuberculosis . This makes them potential candidates for the development of new anti-tubercular drugs.
Anti-Diabetic Activity
Benzothiazole derivatives have shown anti-diabetic activities . This suggests they could be used in the development of new treatments for diabetes.
Mecanismo De Acción
Target of Action
tuberculosis . Therefore, it’s plausible that N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-dimethoxybenzamide may also target M. tuberculosis.
Mode of Action
tuberculosis . This suggests that N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-dimethoxybenzamide might interact with its targets to inhibit their function, leading to its anti-tubercular activity.
Biochemical Pathways
Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc . These pathways might be affected by the action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-dimethoxybenzamide.
Pharmacokinetics
Admet calculation showed favourable pharmacokinetic profile of synthesized benzothiazole derivatives . This suggests that N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-dimethoxybenzamide might also have a favourable pharmacokinetic profile.
Result of Action
tuberculosis . This suggests that N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-dimethoxybenzamide might also exhibit similar molecular and cellular effects.
Action Environment
The synthesis of benzothiazole derivatives has been achieved through various techniques including microwave irradiation , which suggests that the action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-dimethoxybenzamide might be influenced by environmental factors such as temperature and radiation.
Propiedades
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-dimethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-26-17-11-7-12-18(27-2)20(17)21(25)23-15-9-4-3-8-14(15)22-24-16-10-5-6-13-19(16)28-22/h3-13H,1-2H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGXSNDVUPEYLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

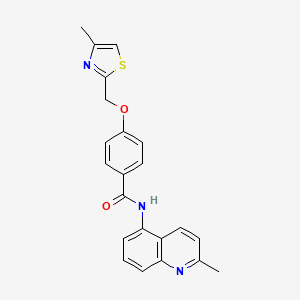
![7-chloro-N-(3,4-dimethoxyphenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2403408.png)
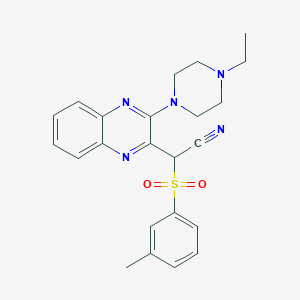
![N-(1,3-benzodioxol-5-yl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2403410.png)
![N-[[4-(3-chlorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide](/img/structure/B2403411.png)
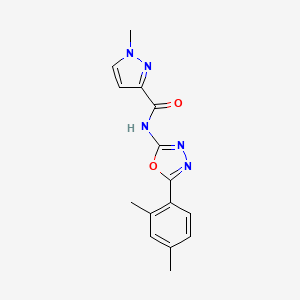

![6-(4-(5-Fluoropyrimidin-4-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2403416.png)

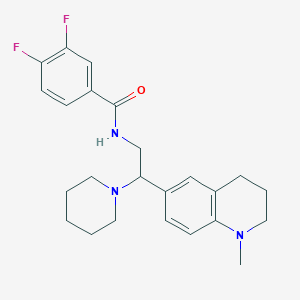

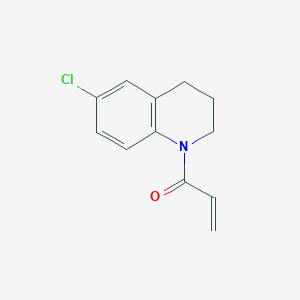
![(2R)-3-[(2,6-dichlorophenyl)sulfanyl]-1,1,1-trifluoro-2-propanol](/img/structure/B2403424.png)
